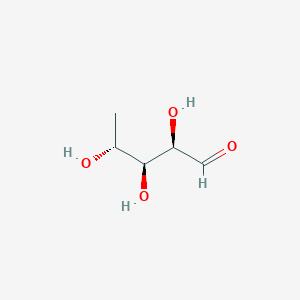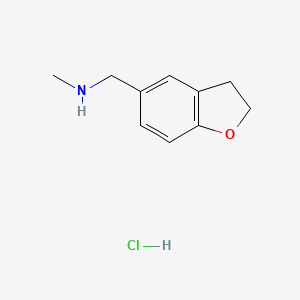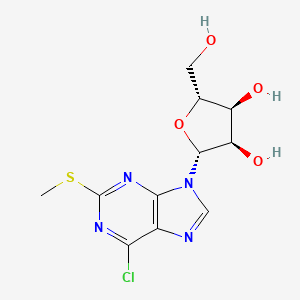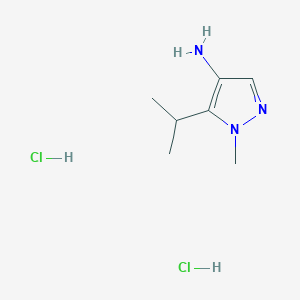
5-Deoxy-D-xylose
Vue d'ensemble
Description
5-Deoxy-D-xylose (5-DX) is a sugar that is a derivative of D-xylose, a naturally occurring sugar found in plants. It has been used in various scientific and medical research applications, particularly in the fields of biochemistry and physiology. 5-DX has several biochemical and physiological effects, which have been studied extensively.
Applications De Recherche Scientifique
Synthesis and Conformation Analysis
5-Deoxy-D-xylose derivatives, such as methyl 5-deoxy-α-D-xylofuranoside, have been synthesized from D-xylose. These compounds are studied for their conformations using techniques like NMR and mass spectrometry. The synthesis process typically involves separation steps using strong anion exchangers (Moravcova et al., 1997).
Fluorocarbohydrate Synthesis
Fluorocarbohydrates like 5-deoxy-5-fluoro-D-xylose have been synthesized, illustrating the chemical versatility of 5-Deoxy-D-xylose derivatives. This synthesis has implications for the study of fluorine-containing sugars and their potential applications (Kent & Young, 1971).
Medicinal Chemistry and Nucleoside Synthesis
5-Deoxy-D-xylose derivatives are used as intermediates in the synthesis of medically significant compounds like nucleosides. For example, they play a role in the creation of compounds such as 3'-azido-3'-deoxythymidine, a key component in antiretroviral therapies (Fleet et al., 1988).
Carbohydrate-Based Total Syntheses
Efficient syntheses of compounds like pyrenolide D from 5-deoxy-d-xylose derivatives highlight the importance of these sugars in complex organic syntheses. This demonstrates the role of 5-Deoxy-D-xylose in creating structurally diverse molecules (Thirupathi et al., 2011).
Fast Pyrolysis Mechanism Study
The study of the fast pyrolysis mechanism of xylose, a process relevant to biofuel production, involves understanding the role of intermediates like 5-Deoxy-D-xylose. This research is critical for optimizing biofuel production processes (Hu et al., 2019).
Synthetic Biology and Systems Chemistry
5-Deoxy-D-xylose derivatives are explored in synthetic biology, particularly in the development of artificial nucleic acids like xylose-DNA. This research has implications for understanding the stability and information storage capacity of nucleic acid analogs (Ramaswamy et al., 2010).
Metabolic Engineering Applications
The 5-Deoxy-D-xylose oxidative pathway is utilized in recombinant microorganisms for producing valuable compounds. This demonstrates the sugar's role in metabolic engineering and synthetic biology (Valdehuesa et al., 2018).
Propriétés
IUPAC Name |
(2R,3S,4R)-2,3,4-trihydroxypentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h2-5,7-9H,1H3/t3-,4+,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRISBUVHBMJEF-WISUUJSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]([C@H](C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2,2-Trideuterio-1-[(3R,5R,8R,9S,10S,13S,14S,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1433657.png)






![2-Methylpropanoic acid 2-[3-(diisopropylamino)-1-phenylpropyl]-4-formylphenyl ester](/img/structure/B1433667.png)
![{4-[(3-Methylphenyl)methoxy]phenyl}methanamine hydrochloride](/img/structure/B1433669.png)
![2-(2-Methylpropyl)-octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride](/img/structure/B1433673.png)



![3-(chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B1433680.png)